B1193689 TAS3681

TAS3681

货号: B1193689
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

科学研究应用

Castration-Resistant Prostate Cancer (CRPC)

TAS3681 is primarily being investigated for its efficacy in treating metastatic CRPC, especially in patients who have developed resistance to standard therapies. The compound has shown promising results in clinical trials:

  • First-in-Human Trials: A Phase 1 clinical trial (NCT02566772) assessed the safety and tolerability of this compound in patients with mCRPC who had previously undergone multiple lines of therapy. The study employed a dose-escalation design to determine the maximum tolerated dose and evaluate preliminary antitumor activity .
  • Efficacy Against Resistant Forms: In preclinical models, this compound demonstrated significant antitumor efficacy against enzalutamide-resistant cell lines and xenograft models, indicating its potential as a viable treatment option for patients with advanced disease .

Safety Profile

The safety profile of this compound has been characterized as manageable, with ongoing studies focusing on identifying any dose-limiting toxicities and adverse events associated with its use. The compound has been administered in various dosing regimens, including once-daily (QD) and twice-daily (BID) schedules .

Table 1: Summary of Clinical Trials Involving this compound

Trial IdentifierPhasePatient PopulationKey Findings
NCT025667721mCRPC patients with prior therapy resistanceDemonstrated manageable safety profile; preliminary antitumor activity observed
ASCO 2021 Study1Patients refractory to abiraterone/enzaEffective downregulation of AR-SVs; significant reduction in tumor growth in resistant models

属性

IUPAC 名称

Unknown

SMILES

Unknown

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TAS3681;  TAS-3681;  TAS 3681.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。